

# An In-Depth Technical Guide to *cis*-Octahydropyrrolo[3,4-*b*]pyridine

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## Compound of Interest

Compound Name: *cis*-Octahydropyrrolo[3,4-*b*]pyridine

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## Abstract

This technical guide provides a comprehensive overview of the core properties of ***cis*-Octahydropyrrolo[3,4-*b*]pyridine**, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and established synthesis protocols. Particular emphasis is placed on its crucial role as a chiral intermediate in the synthesis of fluoroquinolone antibiotics, most notably moxifloxacin. Furthermore, this guide explores the broader biological context of the pyrrolopyridine scaffold, offering insights into the potential bioactivities of its derivatives. Experimental methodologies for synthesis and characterization are described, and key chemical transformations are visualized to support research and development efforts.

## Core Properties

***cis*-Octahydropyrrolo[3,4-*b*]pyridine**, a bicyclic diamine, is a versatile scaffold in organic synthesis. Its rigid, three-dimensional structure and the presence of two nitrogen atoms make it an attractive component for the design of novel therapeutic agents. The *cis*-fusion of the pyrrolidine and piperidine rings defines a specific spatial arrangement that is critical for its application in stereoselective synthesis.

## Physicochemical Properties

A summary of the known physicochemical properties of **cis-Octahydropyrrolo[3,4-b]pyridine** is presented in Table 1. These properties are essential for its handling, purification, and use in subsequent chemical reactions.

Property	Value	Reference
CAS Number	147459-51-6	[1]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub>	[1]
Molecular Weight	126.20 g/mol	[1]
Boiling Point	198.5 °C at 760 mmHg	[2]
Density	0.95 g/cm <sup>3</sup>	[2]
Flashing Point	87.1 °C	[2]
Vapour Pressure	0.358 mmHg at 25°C	[2]

Table 1: Physicochemical Properties of **cis-Octahydropyrrolo[3,4-b]pyridine**

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **cis-Octahydropyrrolo[3,4-b]pyridine**. While comprehensive public spectra are not readily available, data for closely related derivatives and intermediates in its synthesis provide valuable insights.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** Proton (<sup>1</sup>H) and Carbon-13 (<sup>13</sup>C) NMR are fundamental for structural elucidation. For the (4a*S*,7a*S*) enantiomer, specific stereochemical assignments can be confirmed through techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

**Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural integrity of the molecule.

## Synthesis and Experimental Protocols

The synthesis of **cis-Octahydropyrrolo[3,4-b]pyridine**, particularly its enantiomerically pure forms, has been a subject of significant research due to its importance in the pharmaceutical industry. The (4a*S*,7a*S*)-enantiomer is a critical intermediate for the synthesis of moxifloxacin. [3][4]

## General Synthetic Strategy

A common synthetic approach involves the following key transformations. [3][4][5][6] This can be visualized as a retrosynthetic pathway.

Caption: Retrosynthetic analysis of **cis-Octahydropyrrolo[3,4-b]pyridine**.

## Detailed Experimental Protocol for the Synthesis of (4a*S*,7a*S*)-Octahydropyrrolo[3,4-b]pyridine

The following protocol is a generalized representation based on published synthetic routes. [3][4][5]

**Step 1: Formation of the N-benzyl imide** Pyridine-2,3-dicarboxylic acid is reacted with benzylamine to form the corresponding N-benzyl imide.

**Step 2: Reduction of the Pyridine Ring** The pyridine ring of the N-benzyl imide is catalytically hydrogenated to yield the corresponding cis-piperidine derivative. This step is crucial for establishing the cis-stereochemistry of the fused ring system.

**Step 3: Reduction of the Imide** The imide functionality is reduced to the corresponding diamine using a suitable reducing agent, such as lithium aluminum hydride.

**Step 4: Deprotection** The N-benzyl protecting group is removed, typically by catalytic hydrogenation, to yield the final (4a*S*,7a*S*)-octahydropyrrolo[3,4-b]pyridine.

**Step 5: Chiral Resolution** (if starting from a racemic mixture) If the synthesis does not employ a stereoselective route, chiral resolution of the final product or an intermediate is necessary to obtain the desired enantiomer. This is often achieved by forming diastereomeric salts with a chiral acid.

## Role in Drug Development

The primary and most well-documented application of **cis-Octahydropyrrolo[3,4-b]pyridine** is as a key building block for the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[3]

## Synthesis of Moxifloxacin

The (4a*S*,7a*S*)-enantiomer of octahydropyrrolo[3,4-*b*]pyridine is condensed with the fluoroquinolone core to introduce the C-7 substituent, which is critical for the antibacterial activity and pharmacokinetic profile of moxifloxacin.

Caption: Synthesis of Moxifloxacin.

## Biological Activity of Pyrrolopyridine Derivatives

While **cis-Octahydropyrrolo[3,4-b]pyridine** itself is primarily valued as a synthetic intermediate, the broader class of pyrrolopyridine derivatives exhibits a wide range of biological activities.[7] These include:

- **Anticancer:** Certain derivatives have shown antiproliferative activity against various cancer cell lines.
- **Antimicrobial:** The pyrrolopyridine scaffold is present in several antibacterial and antifungal agents.
- **Antiviral:** Some compounds containing this core structure have demonstrated antiviral properties.
- **Enzyme Inhibition:** Derivatives have been investigated as inhibitors of various enzymes, playing roles in different signaling pathways.

These findings suggest that **cis-Octahydropyrrolo[3,4-b]pyridine** could serve as a valuable starting point for the development of new therapeutic agents targeting a variety of diseases.

## Characterization Workflows

The characterization of **cis-Octahydropyrrolo[3,4-b]pyridine** and its derivatives follows a standard workflow in organic chemistry to ensure purity and confirm the desired structure.

Caption: Characterization workflow for **cis-Octahydropyrrolo[3,4-b]pyridine**.

## Conclusion

**cis-Octahydropyrrolo[3,4-b]pyridine** is a fundamentally important heterocyclic compound with significant applications in pharmaceutical synthesis. Its well-defined stereochemistry and versatile reactivity make it an invaluable chiral building block. While its primary role to date has been as an intermediate in the production of moxifloxacin, the diverse biological activities exhibited by the broader class of pyrrolopyridine derivatives suggest that **cis-Octahydropyrrolo[3,4-b]pyridine** holds considerable potential for the development of novel therapeutics. This guide provides a solid foundation of its core properties and methodologies to aid researchers and scientists in leveraging this valuable molecule in their drug discovery and development endeavors.

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